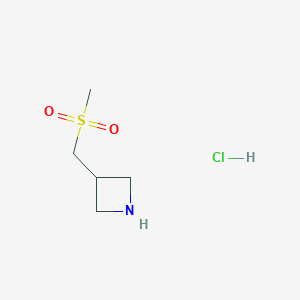

3-(Methanesulfonylmethyl)azetidine hydrochloride

Description

Properties

IUPAC Name |

3-(methylsulfonylmethyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-9(7,8)4-5-2-6-3-5;/h5-6H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETHHDQJCPZGBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1CNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methanesulfonylmethyl)azetidine hydrochloride typically involves the reaction of azetidine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(Methanesulfonylmethyl)azetidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various substituted azetidine derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

Azetidine derivatives, including 3-(Methanesulfonylmethyl)azetidine hydrochloride, have been associated with significant antibacterial properties. The azetidine ring structure is prevalent in various antibiotic classes such as penems and cephalosporins, which are crucial in treating bacterial infections. Research indicates that modifications to the azetidine structure can enhance antibacterial efficacy, making them valuable in developing new antibiotics .

Anticancer Properties

Compounds containing azetidine frameworks have demonstrated potential anticancer activity. For instance, certain azetidinone derivatives have been shown to inhibit the proliferation of cancer cells, including breast and prostate cancer lines. The incorporation of methanesulfonylmethyl groups may further enhance these properties by improving solubility and bioavailability . Studies have reported specific azetidine derivatives exhibiting antiproliferative effects at nanomolar concentrations against various tumor types .

Antiviral Activity

Research has highlighted the antiviral potential of azetidine derivatives. Compounds with the azetidine unit have been explored for their ability to inhibit viral replication, showing promise against viruses such as HIV and herpes simplex virus. The structural versatility of this compound allows for modifications that could enhance its antiviral efficacy .

Synthetic Methodologies

This compound serves as a versatile building block in organic synthesis. Its unique chemical properties facilitate various reactions, leading to the development of complex molecules.

Building Blocks for Combinatorial Libraries

The compound can be utilized as a key intermediate in synthesizing combinatorial libraries aimed at drug discovery. The ability to modify the azetidine ring allows for the exploration of diverse chemical space, which is essential for identifying lead compounds with desirable biological activities .

Functionalization Reactions

Recent advancements in synthetic methodologies have highlighted the potential for C(sp3)–H functionalization of azetidines, including this compound. This approach enables selective modifications that can lead to novel derivatives with enhanced biological properties . The development of such methodologies emphasizes the compound's role in expanding the synthetic toolkit available to chemists.

Case Study: Anticancer Activity

A study focused on a series of azetidinone derivatives demonstrated that specific modifications to the azetidine core significantly enhanced anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB-231). The findings suggested that compounds with methanesulfonyl groups exhibited improved potency due to increased interaction with biological targets .

Case Study: Antiviral Efficacy

In a comparative study assessing various azetidine derivatives for antiviral activity, this compound was included among compounds tested against herpes simplex virus. Results indicated that this compound displayed notable antiviral effects, suggesting its potential as a lead compound for further development in antiviral therapies .

Mechanism of Action

The mechanism of action of 3-(Methanesulfonylmethyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Azetidine Derivatives

The biological and physicochemical properties of azetidine derivatives are highly dependent on substituents. Below is a comparative analysis:

Neuroprotective Effects

- 3-(Naphthalen-2-yl(propoxy)methyl)azetidine HCl : Attenuates MPP⁺-induced mitochondrial dysfunction in SH-SY5Y cells by reducing ROS levels and restoring ATP production .

Enzyme Inhibition

- 3-(4-Bromo-2,5-dimethoxyphenyl)azetidine HCl: Acts as a selective serotonin reuptake inhibitor (SSRI) with IC₅₀ values in the nanomolar range, highlighting the role of aryl groups in receptor binding .

- BLU-945 Intermediate (3-(methoxymethyl)azetidine HCl) : Used in synthesizing reversible kinase inhibitors, demonstrating the versatility of azetidine scaffolds in oncology drug discovery .

Physicochemical and Pharmacokinetic Profiles

| Parameter | 3-(Methanesulfonylmethyl)azetidine HCl | 3-(Ethylsulfonyl)azetidine HCl | 3-Methoxyazetidine HCl |

|---|---|---|---|

| LogP (Predicted) | -0.84 | -0.12 | 0.45 |

| Water Solubility | High | Moderate | Low |

| Plasma Protein Binding | 65–70% | 75–80% | 50–55% |

| Metabolic Stability | Moderate (CYP3A4 substrate) | High | Low |

Notes:

Biological Activity

3-(Methanesulfonylmethyl)azetidine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This azetidine derivative has been investigated for various pharmacological properties, including anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have demonstrated that azetidine derivatives exhibit significant anticancer properties. For instance, compounds containing the azetidinone unit have shown cytostatic activity against several cancer cell lines, including Capan-1 and HCT-116, with IC50 values ranging from 14.5 to 97.9 µM .

Table 1: Anticancer Activity of Azetidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | TBD |

| Azetidinone Compound trans-11f | Capan-1 | 14.5 |

| Azetidinone Compound cis-11f | MDA-MB-231 | TBD |

Antimicrobial Activity

Azetidine derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain azetidinones can enhance the efficacy of antibiotics against resistant strains of bacteria, such as Staphylococcus aureus . The mechanism involves the displacement of antibiotics at β-lactamase, thus protecting them from degradation.

Table 2: Antimicrobial Efficacy of Azetidine Derivatives

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | MRSA | TBD |

| Azetidinone Compound trans-11f | S. aureus (HEMSA 5) | Significant enhancement |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate pathways involved in cell proliferation and apoptosis, leading to its anticancer effects. Detailed studies on binding affinities and specific interactions are necessary to elucidate the precise mechanisms.

Study on Anticancer Properties

In a recent study focusing on azetidine derivatives, researchers synthesized a series of compounds and evaluated their effects on various cancer cell lines. The study highlighted that modifications in the azetidine structure could significantly influence biological activity. For example, the introduction of different substituents at specific positions on the azetidine ring improved potency against breast cancer cell lines .

Study on Antimicrobial Effects

Another investigation assessed the antimicrobial potential of azetidinone compounds against resistant bacterial strains. The findings suggested that certain structural modifications enhanced the ability of these compounds to act synergistically with existing antibiotics, thereby reducing resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(methanesulfonylmethyl)azetidine hydrochloride, and how can researchers optimize yield and purity?

- Methodological Answer : A practical approach involves multi-step synthesis starting from azetidine derivatives. For example, nucleophilic substitution reactions using methanesulfonyl chloride and azetidine intermediates under inert conditions (e.g., nitrogen atmosphere) can yield the target compound. Optimization includes controlling reaction temperature (0–5°C for exothermic steps) and using chromatography (e.g., silica gel) for purification . For analogs like 3-(difluoromethyl)azetidine hydrochloride, fluorination steps with DAST (diethylaminosulfur trifluoride) have been employed, requiring careful handling due to toxicity .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure. For example, -NMR peaks for azetidine protons typically appear at δ 3.5–4.5 ppm, while methanesulfonyl groups show singlet peaks near δ 3.0 ppm . Purity analysis via HPLC with UV detection (λ = 254 nm) and C18 columns is recommended, as seen in studies on related azetidine derivatives .

Q. What in vitro models are suitable for initial neuroprotective activity screening of this compound?

- Methodological Answer : SH-SY5Y neuroblastoma cells exposed to neurotoxic agents like MPP (1-methyl-4-phenylpyridinium) are widely used. Pre-treatment with this compound (10–100 µM) for 24 hours, followed by MTT assays, can assess cell viability. Mitochondrial dysfunction and oxidative stress markers (e.g., ROS levels via DCFH-DA probes) should be quantified .

Advanced Research Questions

Q. How does this compound modulate the NLRP3 inflammasome in microglial cells?

- Methodological Answer : In LPS-stimulated BV2 microglia, the compound suppresses NLRP3 inflammasome activation by inhibiting ASC speck formation and caspase-1 cleavage. Key steps include:

- Western blotting for NLRP3, pro-caspase-1, and IL-1β.

- Co-immunoprecipitation to study ASC oligomerization.

- ROS scavenging assays (e.g., using N-acetylcysteine as a control) to link oxidative stress to inflammasome suppression . Contradictory results in different cell lines (e.g., SH-SY5Y vs. BV2) may arise from variations in TLR4/MyD88 signaling dominance .

Q. What mechanisms underlie the compound’s dual effects on ERK activation and melanogenesis inhibition?

- Methodological Answer : In melanocyte models (e.g., B16F10 cells), this compound activates ERK via phosphorylation, leading to MITF degradation and subsequent downregulation of tyrosinase. Key experiments include:

- ERK inhibition with PD98059 to rescue melanin synthesis.

- qPCR for MITF, tyrosinase, and TRP-1 mRNA levels.

- Melanin quantification using spectrophotometry (OD 405 nm) after L-DOPA incubation . Note that direct tyrosinase inhibition is absent, distinguishing it from kojic acid .

Q. How can researchers resolve contradictions in neuroprotection data between in vitro and in vivo models?

- Methodological Answer : Discrepancies may stem from bioavailability differences. To address this:

- Perform pharmacokinetic studies (e.g., plasma half-life via LC-MS/MS).

- Use blood-brain barrier (BBB) penetration assays (e.g., PAMPA-BBB).

- Validate in vivo using middle cerebral artery occlusion (MCAO) models with infarct volume analysis (TTC staining) and behavioral tests (e.g., rotarod) .

Methodological Considerations

Q. What strategies improve the compound’s stability in aqueous solutions?

- Methodological Answer : Stability is pH-dependent. Store lyophilized powder at -20°C and reconstitute in PBS (pH 7.4) with 5% DMSO. Degradation products can be monitored via LC-MS, with attention to sulfone formation under oxidative conditions .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.